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Compound of Interest

Compound Name: 1-Benzyl D-Aspartate

Cat. No.: B1276670 Get Quote

This guide provides an in-depth overview of the spectroscopic techniques used to characterize

1-Benzyl D-Aspartate, a derivative of the amino acid D-aspartic acid. The document is

intended for researchers, scientists, and professionals in the field of drug development who are

interested in the structural elucidation and analytical chemistry of this compound. The guide

covers Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and

Mass Spectrometry (MS), presenting expected data, detailed experimental protocols, and a

logical workflow for characterization.

Introduction
1-Benzyl D-Aspartate is an important chiral building block in synthetic organic chemistry,

particularly in the preparation of peptides and other biologically active molecules. Its structure,

consisting of a D-aspartic acid core with a benzyl ester at the α-carboxylic acid position,

necessitates thorough spectroscopic analysis for unambiguous identification and purity

assessment. This guide outlines the fundamental spectroscopic methods for its

characterization.

Data Presentation
The following tables summarize the expected quantitative data from the spectroscopic analysis

of 1-Benzyl D-Aspartate. These values are based on typical chemical shifts and absorption

frequencies for the functional groups present in the molecule and data from structurally related

compounds.
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Nuclear Magnetic Resonance (NMR) Spectroscopy Data
Table 1: Predicted ¹H NMR Spectroscopic Data for 1-Benzyl D-Aspartate.

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~7.30-7.45 Multiplet 5H
Aromatic protons

(C₆H₅)

~5.20 Singlet 2H
Benzylic protons (-

CH₂-Ph)

~4.00-4.10 Doublet of Doublets 1H α-proton (-CH(NH₂)-)

~2.80-3.00 Multiplet 2H
β-protons (-CH₂-

COOH)

Note: The chemical shifts of the amine (-NH₂) and carboxylic acid (-OH) protons are highly

dependent on the solvent and concentration and may be observed as broad singlets or may

exchange with deuterated solvents.

Table 2: Predicted ¹³C NMR Spectroscopic Data for 1-Benzyl D-Aspartate.[1][2]

Chemical Shift (δ, ppm) Assignment

~173-175 β-Carboxylic acid carbon (-COOH)

~170-172 α-Ester carbonyl carbon (-COO-CH₂Ph)

~135-136 Quaternary aromatic carbon (C₆H₅)

~128-129 Aromatic carbons (C₆H₅)

~67-68 Benzylic carbon (-CH₂-Ph)

~51-53 α-Carbon (-CH(NH₂)-)

~36-38 β-Carbon (-CH₂-COOH)

Infrared (IR) Spectroscopy Data
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Table 3: Expected IR Absorption Bands for 1-Benzyl D-Aspartate.[3][4][5][6]

Wavenumber (cm⁻¹) Intensity Assignment

3000-3300 Broad O-H stretch (carboxylic acid)

2800-3100 Medium N-H stretch (primary amine)

3030-3080 Weak Aromatic C-H stretch

2850-2960 Weak Aliphatic C-H stretch

~1730-1750 Strong C=O stretch (benzyl ester)

~1700-1725 Strong C=O stretch (carboxylic acid)

~1600, ~1495 Medium-Weak C=C stretch (aromatic ring)

~1500-1650 Medium N-H bend (primary amine)

~1200-1300 Strong
C-O stretch (ester and

carboxylic acid)

~690-770 Strong
Aromatic C-H out-of-plane

bend

Mass Spectrometry (MS) Data
Table 4: Expected Mass Spectrometry Fragmentation Data for 1-Benzyl D-Aspartate.

m/z Interpretation

224.08 [M+H]⁺ (Molecular ion peak for C₁₁H₁₄NO₄)

134.05 [M - C₇H₇O]⁺ (Loss of benzyloxy radical)

108.06 [C₇H₈O]⁺ (Benzyl alcohol cation)

91.05
[C₇H₇]⁺ (Tropylium ion, characteristic of benzyl

group)

88.04 [M - C₇H₇O - CO₂]⁺ (Subsequent loss of CO₂)
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Experimental Protocols
The following sections provide detailed methodologies for the spectroscopic characterization of

1-Benzyl D-Aspartate.

NMR Spectroscopy
Objective: To determine the proton and carbon framework of 1-Benzyl D-Aspartate.

Instrumentation: A 400 MHz or higher field NMR spectrometer.

Sample Preparation:

Weigh approximately 5-10 mg of 1-Benzyl D-Aspartate.

Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD) in a

clean, dry NMR tube. The choice of solvent will affect the chemical shifts of exchangeable

protons.

Ensure the sample is fully dissolved. Gentle vortexing may be applied.

¹H NMR Spectroscopy Protocol:

Tune and shim the spectrometer to the sample.

Acquire a standard one-dimensional ¹H NMR spectrum.

Typical parameters include a 30° pulse angle, a spectral width of 12-16 ppm, an acquisition

time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

Process the spectrum with Fourier transformation, phase correction, and baseline correction.

Integrate the signals and reference the spectrum to the residual solvent peak or an internal

standard (e.g., TMS).

¹³C NMR Spectroscopy Protocol:

Acquire a proton-decoupled ¹³C NMR spectrum.
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Typical parameters include a spectral width of 200-250 ppm, a longer acquisition time, and a

relaxation delay of 2-5 seconds.

Processing is similar to ¹H NMR.

Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in 1-Benzyl D-Aspartate.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR):[7]

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and

allowing it to dry completely.

Place a small amount of the solid 1-Benzyl D-Aspartate sample directly onto the ATR

crystal.

Apply pressure using the instrument's pressure arm to ensure good contact between the

sample and the crystal.

FTIR Spectroscopy Protocol:

Record a background spectrum of the empty, clean ATR crystal.

Acquire the sample spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

The spectrum is usually recorded in the range of 4000-400 cm⁻¹.

The final spectrum is presented in terms of transmittance or absorbance.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of 1-Benzyl D-
Aspartate.

Instrumentation: A mass spectrometer with an electrospray ionization (ESI) source, coupled to

a mass analyzer (e.g., quadrupole, time-of-flight).
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Sample Preparation:

Prepare a dilute solution of 1-Benzyl D-Aspartate (approximately 1 mg/mL) in a suitable

solvent such as methanol or acetonitrile/water.

A small amount of a weak acid (e.g., formic acid) may be added to promote protonation for

positive ion mode analysis.

ESI-MS Protocol:

Introduce the sample solution into the ESI source via direct infusion or through a liquid

chromatography system.

Set the ESI source parameters, including capillary voltage, nebulizing gas pressure, and

drying gas temperature, to achieve a stable spray and optimal ionization.

Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 50-500).

For fragmentation analysis (MS/MS), select the protonated molecular ion ([M+H]⁺) as the

precursor ion and subject it to collision-induced dissociation (CID) with an inert gas (e.g.,

argon or nitrogen).

Record the resulting product ion spectrum.

Mandatory Visualization
The following diagram illustrates the general workflow for the spectroscopic characterization of

a novel or synthesized compound such as 1-Benzyl D-Aspartate.
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General workflow for spectroscopic characterization.

Conclusion
The comprehensive spectroscopic characterization of 1-Benzyl D-Aspartate using NMR, IR,

and MS provides a detailed understanding of its molecular structure. The data and protocols

presented in this guide serve as a valuable resource for scientists involved in the synthesis,

quality control, and application of this important chiral molecule. The combination of these

techniques allows for unambiguous confirmation of the compound's identity, purity, and

structural integrity, which are critical for its use in research and development.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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